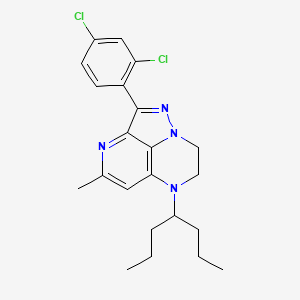
NVP CXCR2 20
描述
“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .
科学研究应用
我将对“NVP CXCR2 20”在科学研究中的应用进行全面分析,重点介绍其在不同领域中的六种独特应用。每种应用将在单独的标题下详细说明。
神经性疼痛管理
研究表明,this compound 通过阻断脊髓 CXCL3/CXCR2 信号通路,可以减轻动物模型中的神经性疼痛症状并减少过敏反应 .
炎症控制
这种化合物可以阻止促炎细胞因子(如 IL-1β 和 IL-6)水平的变化,这些细胞因子参与各种炎症反应 .
肿瘤学:增强免疫疗法疗效
在肿瘤学中,this compound 正被研究用于增强免疫疗法(如尼沃鲁单抗和伊匹利木单抗)治疗透明细胞肾癌(ccRCC)的疗效 .
肿瘤进展抑制
CXCR2 拮抗剂,如 this compound,正被研究用于其在抑制实体瘤进展和改善治疗结果中的作用 .
趋化因子受体拮抗作用
作为一种选择性 CXCR2 拮抗剂,this compound 用于研究趋化因子受体拮抗作用对各种生物过程的影响 .
免疫反应调节
通过阻断特定的趋化因子受体,this compound 可以调节免疫反应,这对治疗自身免疫性疾病和过敏症具有重要意义 .
作用机制
Target of Action
Nvp cxcr2 20 is a potent and selective antagonist of the chemokine receptor CXCR2 . CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in nociception, the body’s response to harmful stimuli .
Mode of Action
this compound interacts with CXCR2 by binding to it and blocking its function . This prevents the receptor’s natural ligands, the Cytokine-Induced Neutrophil Chemoattractants (CINCs; CXCL1-3), from binding and activating the receptor . This inhibition of CXCR2 can attenuate mechanical and thermal hypersensitivity in neuropathic pain models .
Biochemical Pathways
The blockade of CXCR2 by this compound affects several biochemical pathways. It decreases the mRNA and/or protein levels of pronociceptive interleukins (i.e., IL-1beta, IL-6, IL-18) in the spinal cord . Additionally, it reduces the mRNA levels of pronociceptive chemokines; specifically, it decreases the levels of CCL2, CCL6, CCL7, and CXCL4 .
Result of Action
The primary result of this compound’s action is the attenuation of neuropathic pain symptoms and the reduction of CXCL3 expression after chronic constriction injury (CCI) . In naïve mice, this antagonist prevented CXCL3-induced hypersensitivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide-stimulated microglial cells can produce CXCL3, one of the ligands of CXCR2 . The compound’s efficacy in reducing neuropathic pain may also depend on the severity and type of nerve injury .
生化分析
Biochemical Properties
NVP CXCR2 20 plays a crucial role in biochemical reactions by selectively inhibiting the CXCR2 receptor. This receptor is primarily involved in the chemotaxis of neutrophils and other immune cells. This compound interacts with the CXCR2 receptor by binding to its active site, thereby preventing the binding of its natural ligands, such as CXCL1, CXCL2, and CXCL3 . This inhibition reduces the recruitment of neutrophils to sites of inflammation, thereby attenuating inflammatory responses.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In immune cells, particularly neutrophils, this compound inhibits chemotaxis and reduces the production of pro-inflammatory cytokines . This compound also affects microglial cells in the central nervous system, where it reduces the expression of pro-inflammatory mediators such as interleukin-1 beta and interleukin-6 . Additionally, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR2 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor’s active site, this compound prevents the activation of downstream signaling pathways that are typically triggered by the binding of natural ligands . This inhibition results in the suppression of the MAPK and nuclear factor kappa B (NF-κB) pathways, leading to reduced expression of pro-inflammatory genes and decreased production of inflammatory mediators . Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective for several hours post-administration . Its effects can diminish over time due to metabolic degradation and cellular adaptation. Long-term studies have indicated that chronic administration of this compound can lead to sustained reductions in inflammatory responses and neuropathic pain . The compound’s stability and degradation profile suggest that it can be a reliable tool for both acute and chronic experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammatory responses and neuropathic pain without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity . The optimal dosage for therapeutic effects without adverse reactions has been identified in the range of 10-20 μg per administration . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR2 receptor. The compound’s metabolism involves hepatic enzymes that facilitate its breakdown and elimination . Additionally, this compound can influence metabolic flux by altering the expression of genes involved in energy metabolism and inflammatory responses . The compound’s effects on metabolite levels have been observed in both in vitro and in vivo studies, indicating its broad impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cellular membranes and localize to specific compartments, including the cytoplasm and nucleus . Transporters and binding proteins, such as albumin, facilitate its distribution in the bloodstream and target tissues . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound predominantly localizes to the plasma membrane, where it interacts with the CXCR2 receptor . Additionally, this compound can be found in the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments .
属性
IUPAC Name |
4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZYKZFEBRXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




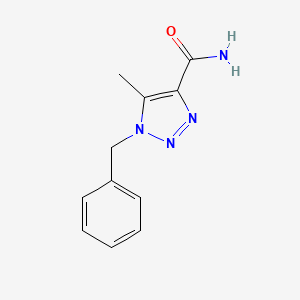
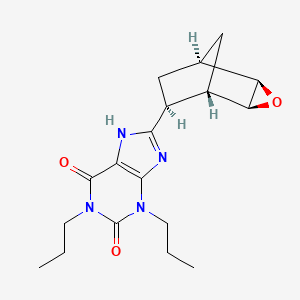

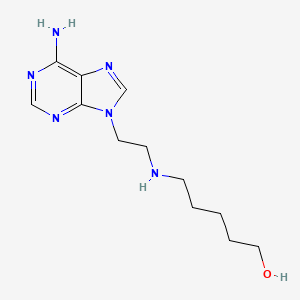
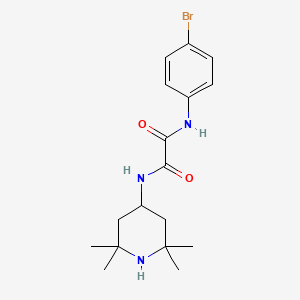
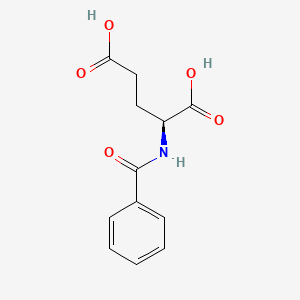
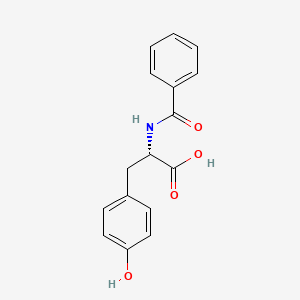
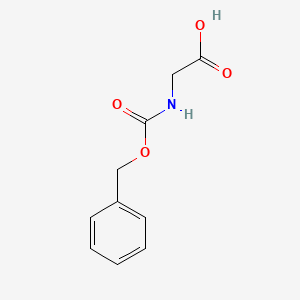
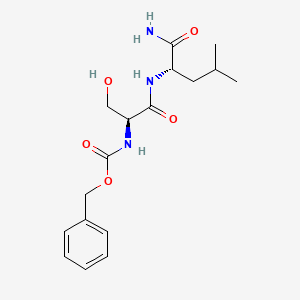

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676987.png)
